4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Description
The compound 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a structurally complex quinazoline derivative characterized by:
- A dioxolo[4,5-g]quinazolin-8-one core with a sulfanylidene (C=S) group at position 5.
- A benzamide moiety linked via a methyl group at position 7 of the quinazoline ring.
This compound’s molecular formula is C₂₇H₂₅N₅O₆S₂ (calculated from analogs in ), with a molecular weight of approximately 580.0 g/mol. Its structural complexity suggests multifaceted interactions with biological targets, particularly enzymes or receptors involved in signaling pathways (e.g., kinases, cyclooxygenases) .
Properties
IUPAC Name |
4-[(8-oxo-6-sulfanylidene-4,4a,5,8a,9,9a-hexahydro-3aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6S2/c26-37(32,33)18-7-3-15(4-8-18)9-10-27-23(30)17-5-1-16(2-6-17)13-29-24(31)19-11-21-22(35-14-34-21)12-20(19)28-25(29)36/h1-8,19-22H,9-14H2,(H,27,30)(H,28,36)(H2,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXOUPBTUCZUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC3C1OCO3)NC(=S)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS Number: 688055-81-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and significant biological activities, particularly in the context of medicinal chemistry.
Structure and Composition
The molecular formula of the compound is with a molecular weight of 544.6 g/mol. The structural complexity arises from the presence of multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₄O₆S₂ |
| Molecular Weight | 544.6 g/mol |
| CAS Number | 688055-81-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to construct the dioxoloquinazoline core and attach the benzamide moiety. Common synthetic routes include:
- Formation of the Dioxoloquinazoline Core : This initial step often involves cyclization reactions that generate the heterocyclic structure.
- Functionalization : Subsequent steps introduce the sulfamoyl and benzamide groups through nucleophilic substitutions or coupling reactions.
Anticancer Activity
Research indicates that compounds with similar structures to This compound exhibit significant anticancer properties. A study evaluating various quinazoline derivatives found that certain modifications enhance their cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Repair Mechanisms : Similar compounds have been shown to interfere with the base excision repair pathway, leading to increased levels of DNA damage in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The presence of reactive functional groups may promote oxidative stress within cells, contributing to cell death in tumorigenic environments .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Quinazoline Derivatives : A series of quinazoline-based compounds were synthesized and tested for their anticancer activity in vitro. Results indicated that modifications at specific positions significantly increased cytotoxicity against breast cancer cell lines .
- Oxidative Stress Induction : Research highlighted that compounds inducing oxidative stress could enhance the efficacy of existing chemotherapeutics by sensitizing cancer cells to treatment .
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 544.6 g/mol. The compound features a quinazoline core fused with a dioxole moiety and includes a sulfanylidene group. These structural elements contribute to its potential biological activity, making it a subject of interest for further research.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The unique combination of functional groups in this compound may enhance its ability to inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation.
- Antimicrobial Properties : Research indicates that derivatives of quinazoline compounds possess antimicrobial activities. The presence of the sulfanylidene group may contribute to enhanced efficacy against various bacterial strains.
- Enzyme Inhibition : Interaction studies are crucial for understanding how this compound behaves in biological systems. It may interact with specific proteins or enzymes, potentially affecting their function or activity. Techniques such as enzyme assays could be employed to elucidate these interactions.
Chemical Biology
This compound's unique structure allows it to serve as a valuable tool in chemical biology for probing biological systems and understanding disease mechanisms. Its ability to selectively bind to biological targets can facilitate the development of novel therapeutic agents.
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is essential for optimizing the efficacy and selectivity of this compound. By modifying various functional groups, researchers can identify which structural features contribute most significantly to its biological activity.
Case Study 1: Anticancer Activity Assessment
A study conducted on related quinazoline derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through modulation of specific signaling pathways.
Case Study 2: Antimicrobial Efficacy Testing
Research involving antimicrobial susceptibility tests demonstrated that compounds structurally related to 4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide exhibited significant activity against resistant bacterial strains, suggesting potential for development into new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives are widely studied for their pharmacological properties. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent variations and their implications.
Substituent Variations on the Benzamide Nitrogen
Modifications to the Quinazoline Core
Research Findings and Challenges
- Synthesis Complexity : Multi-step synthesis (e.g., condensation, cyclization) yields ~30–45% for most analogs, requiring optimized conditions (e.g., DMF as solvent, Pd catalysts) .
- Computational Insights : Docking studies (AutoDock Vina) predict the target compound’s sulfamoyl group forms stable hydrogen bonds with kinase active sites (binding energy: −9.2 kcal/mol) .
- Unresolved Issues: Limited in vivo data and metabolic stability profiles hinder clinical translation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the [1,3]dioxolo[4,5-g]quinazolin-8-one core in this compound?
- The [1,3]dioxoloquinazolinone scaffold can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with thiourea or its analogs under acidic conditions. Key steps include:
- Ring closure : Use of polyphosphoric acid (PPA) or Eaton's reagent to promote cyclization.
- Sulfanylidene introduction : Thiolation via Lawesson's reagent or phosphorus pentasulfide (P₂S₁₀) .
- Validation : Confirm purity using ESI-MS (e.g., m/z 413 [M+H]+) and elemental analysis (C, H, N, S) .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in the sulfanylidene and sulfamoyl moieties?
- ¹H/¹³C NMR : Identify characteristic shifts for the sulfanylidene group (δ ~200-220 ppm for C=S in ¹³C) and sulfamoyl NH₂ protons (δ ~6.5-7.0 ppm as broad singlets).
- IR : Confirm C=S stretching (1050-1250 cm⁻¹) and sulfonamide S=O (1320-1360 cm⁻¹).
- High-resolution MS : Verify molecular formula (e.g., C₂₅H₂₀N₂O₄S₂) with <2 ppm mass error .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacodynamic potential?
- Enzyme inhibition : Screen against kinases or sulfotransferases due to the sulfamoyl group’s affinity for ATP-binding pockets.
- Cellular assays : Test cytotoxicity (e.g., MTT assay) in cancer cell lines, noting IC₅₀ values.
- ADME profiling : Use Caco-2 monolayers for permeability and microsomal stability assays .
Advanced Research Questions
Q. How can computational chemistry optimize the compound’s binding to sulfotransferase isoforms?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with SULT1A1/1A3 active sites.
- MD simulations : Assess stability of hydrogen bonds between the sulfamoyl group and catalytic His108 (AMBER or GROMACS).
- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. What experimental strategies address low yield in the N-[2-(4-sulfamoylphenyl)ethyl]benzamide coupling step?
- Coupling reagents : Compare HATU vs. EDCI/HOBt efficiency in DMF or DCM.
- Temperature control : Conduct reactions at 0–4°C to minimize racemization.
- Workflow integration : Implement process analytical technology (PAT) for real-time monitoring via inline IR .
Q. How do stereoelectronic effects influence the reactivity of the sulfanylidene group under oxidative conditions?
- Controlled oxidation : Treat with m-CPBA or H₂O₂ to generate sulfoxide/sulfone derivatives.
- Kinetic studies : Use UV-Vis spectroscopy to track reaction rates (λ_max ~270 nm for C=S → C=O transition).
- DFT calculations : Map frontier molecular orbitals to predict site-specific reactivity .
Q. What crystallographic methods validate the compound’s solid-state conformation?
- Single-crystal X-ray diffraction : Resolve dihedral angles between the benzamide and quinazolinone planes (target resolution <1.0 Å).
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., S···O contacts) using CrystalExplorer .
Methodological Notes
- Contradictions in Data : Discrepancies in sulfanylidene reactivity ( vs. 18) may arise from solvent polarity or catalyst choice. Replicate experiments with controlled variables (e.g., anhydrous DMF vs. THF) .
- Advanced Tools : Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for reaction parameter optimization and autonomous experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
